2-(3-Methoxyphenyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

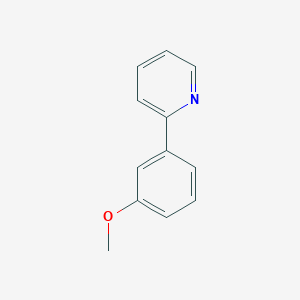

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVYSLSOAMJTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the 2-Arylpyridine Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(3-Methoxyphenyl)pyridine

In the landscape of modern medicinal chemistry, the 2-arylpyridine motif stands out as a privileged scaffold, consistently appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its significance lies in the unique combination of electronic and steric properties conferred by the nitrogenous heterocycle and its appended aromatic system. The pyridine ring, a bioisostere of benzene, introduces a hydrogen bond acceptor and a basic center, enhancing solubility and offering a key interaction point with biological targets.[1][2] this compound is an exemplar of this class, incorporating a methoxy-substituted phenyl ring that provides additional opportunities for molecular recognition and metabolic modulation. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, providing a foundational resource for its strategic deployment in research and drug discovery programs.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the bedrock of its application in any research endeavor. These characteristics dictate its behavior in reaction media, its potential for purification, and its structural identity.

Structural and Physical Properties

This compound is typically encountered as an orange oil or liquid at room temperature.[4] Its core structure consists of a pyridine ring substituted at the 2-position with a 3-methoxyphenyl group. This arrangement results in a molecule with moderate polarity and a calculated XLogP3 of 2.6, suggesting a balance between aqueous solubility and lipid permeability, a crucial parameter in drug design.[5]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[5] |

| Molecular Weight | 185.22 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 4373-58-4 | PubChem[4][5] |

| Appearance | Orange oil / liquid | HFC[4] |

| Monoisotopic Mass | 185.084063974 Da | PubChem[5] |

| XLogP3 | 2.6 | PubChem[5] |

| Boiling Point | Not Available (N/A) | HFC[4] |

| Melting Point | Not Available (N/A) | HFC[4] |

Spectroscopic Signature

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, provides a definitive fingerprint of the molecule.

¹H NMR (400 MHz, CDCl₃): [6]

-

δ 8.71 – 8.66 (m, 1H): Corresponds to the proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen atom.

-

δ 7.76 – 7.67 (m, 2H): A complex multiplet likely arising from protons on the pyridine ring (positions 3 and 4 or 4 and 5).

-

δ 7.59 (dd, J = 2.4, 1.6 Hz, 1H): The proton at the 2'-position of the phenyl ring, appearing as a doublet of doublets.

-

δ 7.56 – 7.51 (m, 1H): A multiplet corresponding to a pyridine proton.

-

δ 7.37 (t, J = 8.0 Hz, 1H): The proton at the 5'-position of the phenyl ring, split into a triplet by its two neighbors.

-

δ 7.24 – 7.18 (m, 1H): A multiplet likely corresponding to the remaining pyridine proton.

-

δ 6.97 (m, J = 8.4, 2.8, 1.0 Hz, 1H): The proton at the 4' or 6' position of the phenyl ring.

-

δ 3.88 (s, 3H): A sharp singlet characteristic of the methoxy (-OCH₃) group protons.

¹³C NMR (101 MHz, CDCl₃): [6]

-

δ 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9: These signals represent the twelve unique carbon atoms in the aromatic rings.

-

δ 55.3: This signal corresponds to the carbon atom of the methoxy group.

Part 2: Synthesis and Reactivity

The construction and functionalization of this compound are central to its use as a building block in larger, more complex molecules.

Preferred Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most prevalent and efficient method for synthesizing 2-arylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is favored in pharmaceutical development for its mild reaction conditions, broad functional group tolerance, and high yields.

The synthesis of this compound typically involves the coupling of a pyridine electrophile (e.g., 2-chloropyridine or 2-bromopyridine) with 3-methoxyphenylboronic acid.

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Exemplary Protocol: Synthesis via Suzuki-Miyaura Coupling [7]

-

Objective: To synthesize this compound from 3-Methoxyphenylboronic acid and a suitable 2-halopyridine.

-

Materials:

-

3-Methoxyphenylboronic acid (1.0 eq)

-

2-Chloropyridine (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene and Methanol (solvent mixture)

-

-

Procedure:

-

To a reaction vessel equipped with a condenser and magnetic stirrer, add 3-methoxyphenylboronic acid, potassium carbonate, and the palladium catalyst.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15 minutes to establish an inert atmosphere.

-

Add the degassed solvent mixture (e.g., toluene/methanol) followed by 2-chloropyridine via syringe.

-

Heat the reaction mixture to 85°C and stir vigorously.[7]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

-

Causality and Trustworthiness: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle. This self-validating protocol ensures reproducibility by controlling these key parameters.

Reactivity Profile

The chemical reactivity of this compound is governed by the interplay of its two constituent aromatic rings.

Caption: Key reactive sites on the molecule.

-

Pyridine Nitrogen (Site A): The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It readily undergoes protonation in acidic media and can be alkylated to form pyridinium salts. This nitrogen is also a key coordination site for metal catalysts, which is fundamental to its role in building complex molecules.[8]

-

Methoxyphenyl Ring (Site B): The electron-donating methoxy group activates the phenyl ring towards Electrophilic Aromatic Substitution (EAS), such as halogenation, nitration, or Friedel-Crafts reactions.[8] The directing effect of the methoxy group favors substitution at the positions ortho and para to it (positions 2', 4', and 6').

-

Pyridine Ring (Site C): In contrast to the phenyl ring, the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This deactivates it towards EAS but makes it susceptible to Nucleophilic Aromatic Substitution (NAS), particularly if a good leaving group is present on the ring.[9]

Part 3: Applications in Drug Discovery and Materials Science

The structural and chemical attributes of this compound make it a valuable precursor in the development of novel therapeutics and functional materials.

A Scaffold for Biologically Active Molecules

The pyridine scaffold is a cornerstone of medicinal chemistry, found in hundreds of FDA-approved drugs.[3] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to orient substituents in precise three-dimensional space make it an ideal platform for designing enzyme inhibitors, receptor antagonists, and other therapeutic agents.

The this compound core can be seen as a versatile starting point. The pyridine nitrogen can interact with active site residues, while the methoxyphenyl ring can be further functionalized to enhance potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[9] The methoxy group itself can serve as a hydrogen bond acceptor or be metabolically cleaved (O-demethylation) in vivo to reveal a phenol, which can dramatically alter the compound's biological activity profile.

Building Block for Advanced Materials

Beyond pharmaceuticals, pyridine derivatives are used in the synthesis of ligands for coordination chemistry, organic light-emitting diodes (OLEDs), and functional polymers. The nitrogen atom provides a reliable coordination site for transition metals, enabling the construction of complex catalysts and photoactive materials. The biaryl nature of this compound contributes to a rigid, conjugated system that can be exploited in the design of organic electronics.

Conclusion

This compound is more than a simple chemical compound; it is a strategically important building block with a rich profile of chemical properties and a wide array of potential applications. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling, and its reactivity is well-understood, offering multiple handles for further chemical modification. For researchers in drug discovery and materials science, a thorough understanding of this scaffold's technical attributes is the first step toward unlocking its full potential in the creation of novel and impactful molecules.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. htk.tlu.ee [htk.tlu.ee]

- 5. This compound | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

2-(3-Methoxyphenyl)pyridine molecular weight and formula

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound relevant to professionals in research, chemical synthesis, and drug development. The document details its fundamental chemical properties, established synthesis protocols, safety and handling procedures, and its significance as a structural motif in medicinal chemistry.

Core Molecular Profile

This compound is an aromatic organic compound featuring a pyridine ring substituted with a methoxyphenyl group. This structure is of significant interest in medicinal chemistry due to the versatile role of the pyridine scaffold in drug design.[1][2]

Chemical Structure and Identifiers

The fundamental identity of a chemical compound is established through its structure and standardized nomenclature.

Caption: 2D structure of this compound.

Quantitative Molecular Data

The precise molecular formula and weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[3] |

| Molecular Weight | 185.22 g/mol | PubChem[3] |

| Exact Mass | 185.084063974 Da | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 4373-58-4 | PubChem[3] |

| InChI | InChI=1S/C12H11NO/c1-14-11-6-4-5-10(9-11)12-7-2-3-8-13-12/h2-9H,1H3 | PubChem[3] |

| SMILES | COC1=CC=CC(=C1)C2=NC=CC=C2 | PubChem[3] |

Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling

The formation of the C-C bond between the pyridine and phenyl rings is efficiently achieved via a Suzuki coupling reaction. This method is widely adopted in medicinal chemistry for its high tolerance of functional groups and reliable yields. The causality behind this choice lies in the mild reaction conditions and the commercial availability of the boronic acid and halide precursors.

Experimental Workflow

Caption: General workflow for Suzuki coupling synthesis.

Step-by-Step Methodology

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

-

Reactant Preparation : In a reaction vessel, combine 2-bromopyridine (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent and Base Addition : Add a suitable solvent system (e.g., a mixture of toluene and water) and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃). The base is crucial for the transmetalation step of the catalytic cycle.

-

Inert Atmosphere : Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.

-

Heating and Monitoring : Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC until the starting material (2-bromopyridine) is consumed.

-

Reaction Work-up : Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient. This step separates the desired product from residual catalyst and byproducts.

-

Characterization : Confirm the identity and purity of the final product, this compound, using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its presence can enhance the pharmacological properties of a molecule.[1][2]

-

Improved Pharmacokinetics : As a polar and ionizable aromatic molecule, the pyridine moiety can increase the solubility and bioavailability of drug candidates.[1][2]

-

Structural Scaffold : this compound serves as a key building block or intermediate in the synthesis of more complex molecules. The methoxy group can be a site for further functionalization or can act as a hydrogen bond acceptor, interacting with biological targets.

-

Bioactivity : Derivatives of methoxyphenyl-pyridines have shown potential in various therapeutic areas. For instance, chalcones containing methoxybenzene and pyridine moieties have been investigated as potential antimalarial agents, demonstrating activity against P. falciparum strains.[5] The combination of these two rings provides a framework that can be optimized to interact with specific biological targets, such as the PfDHFR-TS enzyme in malaria parasites.[5][6]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. The following information is derived from its Safety Data Sheet (SDS).[7]

Hazard Identification

-

GHS Classification :

-

Signal Word : Warning[7]

-

Hazard Statements :

Recommended Precautions and Procedures

-

Handling : Avoid contact with skin, eyes, and clothing.[7] Use only in a well-ventilated area or outdoors.[7] Wash hands thoroughly after handling.[7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, and eye/face protection.[7]

-

Storage : Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[7]

-

First Aid :

-

If Inhaled : Remove to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[7]

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]

-

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of chalcone derivatives with methoxybenzene and pyridine moieties as potential antimalarial agents [pharmacia.pensoft.net]

- 6. malariaworld.org [malariaworld.org]

- 7. aksci.com [aksci.com]

A Technical Guide to 2-(3-Methoxyphenyl)pyridine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)pyridine, a key heterocyclic building block in medicinal chemistry and materials science. The document details the compound's nomenclature, physicochemical properties, and provides an in-depth, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines the analytical techniques for structural elucidation, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The guide discusses the significance of the 2-arylpyridine scaffold in drug development, highlighting its role as a versatile pharmacophore. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on this important chemical entity.

Nomenclature and Chemical Identity

The compound of interest is systematically identified according to IUPAC nomenclature and other standard chemical identifiers.

IUPAC Name: this compound[1].

This name is derived from a pyridine ring substituted at the 2-position with a 3-methoxyphenyl group. The numbering of the pyridine ring starts from the nitrogen atom (position 1), and the phenyl ring is numbered starting from the carbon atom attached to the pyridine ring.

Chemical Identifiers: A comprehensive list of identifiers is crucial for unambiguous database searching and material procurement.

| Identifier | Value | Source |

| CAS Number | 38933-40-7 (representative) | PubChem[1] |

| PubChem CID | 2759715 | PubChem[1] |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| InChIKey | SDVYSLSOAMJTPL-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC1=CC=CC(=C1)C2=CC=CC=N2 | PubChem[1] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, reaction setup, and purification.

| Property | Value | Notes |

| Appearance | Solid (predicted) | Commercial sources typically supply it as a solid. |

| Boiling Point | High (estimated) | Due to its aromatic nature and molecular weight.[2] |

| Solubility | Low in water; Soluble in organic solvents | The molecule is largely hydrophobic due to the two aromatic rings. It exhibits good solubility in solvents like dichloromethane, ethanol, and dioxane.[2][3] |

| pKa | ~5 (estimated for pyridine moiety) | The nitrogen on the pyridine ring is basic, with a pKa similar to pyridine itself.[2] |

| XLogP3 | 2.6 | This value indicates a moderate degree of lipophilicity, a key parameter in drug design.[1] |

Synthesis and Manufacturing: A Validated Protocol

The formation of the C-C bond between the pyridine and phenyl rings is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a method of choice for its high functional group tolerance and generally high yields.[4][5]

Recommended Synthetic Route: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of a pyridine electrophile (2-chloropyridine or 2-bromopyridine) with a phenyl nucleophile (3-methoxyphenylboronic acid). The choice of a chloro- or bromo-pyridine affects reactivity, with bromides typically being more reactive but chlorides offering a lower-cost alternative.

Reaction Scheme: 2-Halopyridine + 3-Methoxyphenylboronic acid ---(Pd Catalyst, Base, Solvent)--> this compound

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Each component's role is critical for the reaction's success.

Materials:

-

2-Bromopyridine (1.0 equiv)

-

3-Methoxyphenylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

Sodium Carbonate (Na₂CO₃) (3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromopyridine (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Expert Insight: The use of a dppf ligand on the palladium catalyst provides stability and promotes the high catalytic activity necessary for coupling an electron-deficient pyridine ring.[4]

-

-

Inerting the Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the palladium catalyst and phosphine ligands, which would deactivate the catalytic system.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe, followed by a degassed aqueous solution of sodium carbonate (e.g., 2M solution). The typical solvent ratio is 4:1 dioxane/water.

-

Expert Insight: The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle. Dioxane is an excellent solvent for solubilizing both the organic reactants and the palladium complex.[6]

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 85-100 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Trustworthiness: This washing procedure removes the inorganic base, salts, and residual boronic acid, ensuring a cleaner crude product for purification.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis workflow for this compound.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The data presented here are representative values sourced from peer-reviewed literature.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides distinct signals for each aromatic proton and the methoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.71 – 8.66 | m | 1H | H6 (Pyridine) |

| 7.76 – 7.67 | m | 2H | H3, H4 (Pyridine) |

| 7.59 | dd | 1H | H2' (Phenyl) |

| 7.56 – 7.51 | m | 1H | H5 (Pyridine) |

| 7.37 | t | 1H | H5' (Phenyl) |

| 7.24 – 7.18 | m | 1H | H6' (Phenyl) |

| 6.97 | m | 1H | H4' (Phenyl) |

| 3.88 | s | 3H | -OCH₃ |

Note: 'm' denotes multiplet, 'dd' denotes doublet of doublets, 't' denotes triplet, 's' denotes singlet. Primed numbers (') refer to the phenyl ring.

¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum confirms the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| 160.0 | C3' (Phenyl, attached to OCH₃) |

| 157.1 | C2 (Pyridine, attached to Phenyl) |

| 149.5 | C6 (Pyridine) |

| 140.8 | C1' (Phenyl, attached to Pyridine) |

| 136.7 | C4 (Pyridine) |

| 129.7 | C5' (Phenyl) |

| 122.2 | C5 (Pyridine) |

| 120.7 | C3 (Pyridine) |

| 119.2 | C6' (Phenyl) |

| 115.0 | C4' (Phenyl) |

| 111.9 | C2' (Phenyl) |

| 55.3 | -OCH₃ |

Causality: The downfield shift of the pyridine carbons (e.g., C2, C6) is due to the electron-withdrawing effect of the nitrogen atom. The methoxy group's carbon resonates at a characteristic ~55 ppm.[7]

Applications in Drug Development and Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[8][9] Its ability to act as a hydrogen bond acceptor, its water solubility, and its capacity for diverse functionalization make it a valuable component in drug design.[9]

The 2-arylpyridine moiety, specifically, serves as a rigid linker that can orient functional groups in a precise three-dimensional arrangement to interact with biological targets like enzymes and receptors. This compound is a precursor to more complex molecules, where the methoxy group can be retained for its electronic properties or demethylated to a phenol for further derivatization or to act as a hydrogen bond donor.

For instance, substituted biaryl pyridine structures are found in molecules targeting a range of diseases, including cancer and inflammatory disorders.[8] The specific 3-methoxy substitution pattern can influence the molecule's conformation and metabolic stability, making it a strategic choice during lead optimization. The herbicide Halauxifen, for example, contains a complex 3-methoxyphenyl-pyridine core structure, demonstrating the utility of this scaffold in agrochemicals as well.[10]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

References

- 1. This compound | C12H11NO | CID 2759715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(p-Methoxyphenyl)pyridine | Properties, Uses, Safety, Supplier China | High Quality Chemical Manufacturer [pipzine-chem.com]

- 3. Pyridine, 2-Fluoro-3-Methoxy- | Properties, Uses, Safety, and Supplier Information | Advanced Chemical Data for Research & Industry [pipzine-chem.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. Halauxifen | C13H9Cl2FN2O3 | CID 25181547 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectral data for 2-(3-Methoxyphenyl)pyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Methoxyphenyl)pyridine

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of heterocyclic compounds is paramount. This compound, a molecule featuring interconnected pyridine and methoxy-substituted benzene rings, serves as a valuable scaffold in the synthesis of biologically active compounds and functional materials. Its chemical identity, purity, and isomeric integrity are established through a multi-faceted analytical approach. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the structure of this compound. Our objective is to move beyond mere data presentation, offering insights into the causal relationships between molecular structure and spectral output, thereby equipping researchers with the expertise to interpret and validate their own findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled detail about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for assigning every proton and carbon in the molecule.

¹H NMR Spectroscopy

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Experimental Protocol: ¹H NMR Acquisition

A robust protocol for acquiring high-quality ¹H NMR data is foundational for accurate analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm.

-

Instrumentation: Record the spectrum on a 400 MHz NMR spectrometer. A higher field strength enhances signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.[1]

-

Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Ensure an adequate number of scans to achieve a high signal-to-noise ratio.

Data Summary: ¹H NMR of this compound

The following table summarizes the experimental ¹H NMR data.[1]

| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-6' (Py) | 8.68 | m | - | 1H |

| H-3' (Py) | 7.72 | m | - | 1H |

| H-4' (Py) | 7.72 | m | - | 1H |

| H-2 (Ph) | 7.59 | dd | 2.4, 1.6 | 1H |

| H-6 (Ph) | 7.54 | m | - | 1H |

| H-5 (Ph) | 7.37 | t | 8.0 | 1H |

| H-5' (Py) | 7.21 | m | - | 1H |

| H-4 (Ph) | 6.97 | ddd | 8.4, 2.8, 1.0 | 1H |

| -OCH₃ | 3.88 | s | - | 3H |

Note: Py = Pyridine ring, Ph = Phenyl ring. Assignments are based on established chemical shift principles and coupling patterns for substituted pyridines and benzenes.[2][3]

¹H NMR Spectral Interpretation

The spectrum is logically divided into the downfield aromatic region and the upfield aliphatic region.

Diagram: Labeled Structure for NMR Assignments

Caption: Structure of this compound with proton numbering.

-

Aromatic Region (6.90-8.70 ppm):

-

Pyridine Protons: The proton at the C-6' position is the most downfield signal (~8.68 ppm). This is a direct consequence of its proximity to the electronegative nitrogen atom, which withdraws electron density both inductively and through resonance, causing significant deshielding. The other pyridine protons (H-3', H-4', H-5') appear as a complex multiplet between 7.21 and 7.72 ppm.

-

Phenyl Protons: The methoxy group (-OCH₃) is an electron-donating group, which increases electron density at the ortho and para positions, causing them to shift upfield. Conversely, the pyridine ring is electron-withdrawing. The proton at C-5, which is para to the pyridine substituent and meta to the methoxy group, appears as a triplet at 7.37 ppm due to coupling with its two neighbors. The proton at C-4, ortho to the methoxy group, is the most shielded phenyl proton, appearing as a multiplet at 6.97 ppm.

-

-

Aliphatic Region (3.88 ppm):

-

The sharp singlet at 3.88 ppm, integrating to three protons, is unequivocally assigned to the methoxy (-OCH₃) group protons. Its singlet nature arises from the absence of adjacent protons for coupling.

-

¹³C NMR Spectroscopy

Carbon NMR provides a map of the carbon framework. In proton-decoupled mode, each unique carbon atom typically yields a single peak, simplifying the spectrum.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrumentation: The same sample prepared for ¹H NMR can be used. The spectrum is recorded on a 101 MHz spectrometer (corresponding to a 400 MHz proton frequency).

-

Acquisition: A standard proton-decoupled pulse sequence is employed to ensure each carbon signal appears as a singlet. A sufficient relaxation delay and number of scans are required due to the low natural abundance of ¹³C and its longer relaxation times.

Data Summary: ¹³C NMR of this compound

The following table summarizes the experimental ¹³C NMR data.[1]

| Assigned Carbon | Chemical Shift (δ) ppm |

| C-3 (Ph) | 160.0 |

| C-2' (Py) | 157.1 |

| C-6' (Py) | 149.5 |

| C-1 (Ph) | 140.8 |

| C-4' (Py) | 136.7 |

| C-5 (Ph) | 129.7 |

| C-5' (Py) | 122.2 |

| C-3' (Py) | 120.7 |

| C-6 (Ph) | 119.2 |

| C-4 (Ph) | 115.0 |

| C-2 (Ph) | 111.9 |

| -OCH₃ | 55.3 |

¹³C NMR Spectral Interpretation

-

Aromatic Region (111-161 ppm):

-

The carbon directly attached to the electronegative oxygen of the methoxy group (C-3) is the most downfield signal in the phenyl ring at 160.0 ppm.

-

The carbons of the pyridine ring adjacent to the nitrogen (C-2' and C-6') are significantly deshielded, appearing at 157.1 ppm and 149.5 ppm, respectively.[4][5][6]

-

The quaternary carbons (C-1 and C-2'), which are not attached to any protons, often have lower intensity peaks. C-1, the point of attachment for the pyridine ring, is found at 140.8 ppm.

-

The remaining carbons are assigned based on predictive models and known substituent effects. The electron-donating methoxy group shields the ortho (C-2, C-4) and para (C-6) positions, shifting them upfield relative to unsubstituted benzene.

-

-

Aliphatic Region (55.3 ppm):

-

The peak at 55.3 ppm is characteristic of a methoxy group carbon attached to an aromatic ring.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."

Experimental Protocol: IR Spectrum Acquisition

-

Method: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Summary: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) |

| 2980-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| ~1600, ~1580, ~1470 | C=C and C=N Ring Stretch | Aromatic Rings |

| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1040 | C-O-C Symmetric Stretch | Aryl Ether |

| 810-750 | C-H Out-of-Plane Bend | 1,3-disubstituted Phenyl |

| ~750 | C-H Out-of-Plane Bend | 2-substituted Pyridine |

IR Spectral Interpretation

-

C-H Stretching Region: The presence of peaks just above 3000 cm⁻¹ confirms the aromatic C-H bonds, while absorptions just below 3000 cm⁻¹ are characteristic of the methyl C-H bonds in the methoxy group.[7]

-

Aromatic Ring Stretching: A series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ are diagnostic for the C=C and C=N stretching vibrations within the two aromatic rings.

-

Aryl Ether Stretch: A strong, characteristic band around 1250 cm⁻¹ is assigned to the asymmetric C-O stretching of the aryl ether linkage, a key piece of evidence for the methoxy group's presence.

-

Fingerprint Region (< 1000 cm⁻¹): This region is crucial for confirming the substitution pattern. A strong band between 810-750 cm⁻¹ is indicative of a meta-disubstituted (1,3-disubstituted) benzene ring.[8][9] Another strong band around 750 cm⁻¹ corresponds to the out-of-plane bending for a 2-substituted pyridine ring. The combination of these bands provides powerful evidence for the specific isomeric structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique for small, volatile molecules like this, as it induces reproducible fragmentation.

-

Instrumentation: The sample is introduced into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer), which separates the resulting ions based on their mass-to-charge ratio (m/z).

Data Analysis: Mass Spectrum of this compound

-

Molecular Formula: C₁₂H₁₁NO

-

Molecular Weight: 185.22 g/mol

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z = 185.

Fragmentation Analysis

The molecular ion (M⁺•) is energetically unstable and will fragment into smaller, more stable ions. The fragmentation pattern is a unique signature of the molecule's structure.[10][11]

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectra-analysis.com [spectra-analysis.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical State and Appearance of 2-(3-Methoxyphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxyphenyl)pyridine, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and materials science. An accurate understanding of its fundamental physical properties, such as its physical state and appearance, is a critical prerequisite for its effective handling, characterization, and application in research and development. This technical guide provides a comprehensive overview of the currently available information on the physical state and appearance of this compound, addresses the existing discrepancies in reported data, and outlines standardized protocols for its definitive characterization.

Core Physical and Chemical Properties

A summary of the key identification and computed properties for this compound is presented below. It is important to note the absence of experimentally determined melting and boiling points in publicly available databases, which contributes to the ambiguity of its physical state at ambient temperature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| CAS Number | 4373-58-4 | AK Scientific, Inc.[2] |

| Physical State | Liquid (conflicting reports exist) | Hoffman Fine Chemicals[3] |

| Appearance | Orange oil (conflicting reports exist) | Hoffman Fine Chemicals[3] |

| Melting Point | Not available | AK Scientific, Inc.[2] |

| Boiling Point | Not available | AK Scientific, Inc.[2] |

Discussion of Conflicting Observations

There is a notable lack of consensus in the available literature and commercial documentation regarding the precise physical state and appearance of this compound.

Several chemical suppliers describe the compound as a liquid at room temperature, with one specifying its appearance as an "Orange oil"[3]. This suggests a viscous liquid with a distinct coloration.

In stark contrast, a safety data sheet (SDS) for this compound from another supplier provides handling instructions that imply it may be a solid. The precautionary statements include advice to "Avoid breathing dust/fume/gas/mist/vapors/spray" and protocols for cleaning up spills involve methods such as to "Vacuum, sweep up, or absorb with inert material"[2]. The mention of "dust" and "sweeping" is typically associated with solid materials.

This discrepancy highlights the critical importance of independent verification of the physical properties of a chemical substance upon receipt and before use in experimental work. The observed physical state can be influenced by factors such as purity, the presence of residual solvents from synthesis, or polymorphism.

Experimental Protocols for Definitive Characterization

To resolve the ambiguity surrounding the physical state of this compound, the following experimental protocols are recommended.

Visual Inspection and Description

Objective: To qualitatively describe the physical form, color, and clarity of the substance at ambient temperature.

Methodology:

-

Under a fume hood, carefully observe the substance in its original container.

-

Note the physical form: is it a free-flowing liquid, a viscous oil, a crystalline solid, an amorphous powder, or a waxy solid?

-

Describe the color of the substance in detail (e.g., colorless, white, off-white, yellow, orange, etc.).

-

If the substance is a liquid, assess its clarity (e.g., clear, hazy, opaque).

Melting Point Determination

Objective: To determine the temperature or range of temperatures over which the substance transitions from a solid to a liquid state. This is a key indicator of purity for crystalline solids.

Methodology:

-

If the substance is a solid, finely powder a small amount.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

If the substance is a liquid at room temperature, this test is not applicable.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, at which point the liquid rapidly vaporizes.

Methodology:

-

If the substance is a liquid, place a small volume (e.g., 0.5 mL) into a small test tube.

-

Add a boiling chip to ensure smooth boiling.

-

Insert a thermometer into the test tube, ensuring the bulb is above the liquid level to measure the vapor temperature.

-

Gently heat the test tube.

-

The boiling point is the temperature at which the vapor temperature remains constant while the liquid is boiling.

-

If the substance is a solid at room temperature, this test would be performed after a melting point determination.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the definitive determination of the physical state and appearance of this compound.

Conclusion

The physical state and appearance of this compound are not consistently reported in currently available resources. While some suppliers indicate it is an orange oil, safety data suggests it could be a solid. This ambiguity necessitates that researchers, scientists, and drug development professionals perform their own physical characterization upon receipt of this compound. The protocols for visual inspection, melting point, and boiling point determination outlined in this guide provide a clear path to definitively ascertain the physical properties of this compound, ensuring its safe and effective use in further applications.

References

An In-depth Technical Guide to the Basicity and pKa of Methoxypyridines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The basicity of the pyridine scaffold is a critical parameter in medicinal chemistry, influencing a molecule's pharmacokinetic and pharmacodynamic profiles. Substitution with a methoxy group introduces a fascinating interplay of electronic effects that significantly modulate this basicity, dictated by its position on the aromatic ring. This guide provides a detailed examination of the underlying principles governing the pKa of 2-, 3-, and 4-methoxypyridine, grounded in the concepts of inductive and resonance effects. Furthermore, it offers comprehensive, field-proven protocols for the experimental determination of pKa, ensuring that researchers can validate theoretical principles with robust empirical data.

Introduction: Pyridine Basicity and the Significance of pKa

Pyridine, a foundational heterocyclic aromatic compound, possesses a nitrogen atom with a lone pair of electrons in an sp²-hybridized orbital.[1] This lone pair is not part of the aromatic π-system and is thus available to accept a proton, rendering pyridine a weak base.[1] The strength of a base is quantitatively expressed by the pKa of its conjugate acid (the pyridinium ion). A higher pKa value indicates a stronger base, as it signifies that the conjugate acid is weaker and less likely to donate its proton.[2] The pKa of the parent pyridinium ion is approximately 5.23.[1][3]

Understanding how substituents alter this fundamental pKa is paramount in drug development. A molecule's ionization state, dictated by its pKa and the surrounding pH, governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, membrane permeability, and protein binding.[4][5] The methoxy group (-OCH₃) is a common substituent whose influence is a classic case study in physical organic chemistry.

The Duality of the Methoxy Group: Inductive vs. Resonance Effects

The net electronic effect of the methoxy substituent is a combination of two opposing forces: the inductive effect and the resonance (or mesomeric) effect. The position of the substituent determines which effect dominates in influencing the electron density at the ring nitrogen.

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the pyridine ring through the sigma (σ) bond framework. This electron-withdrawing effect decreases the electron density on the nitrogen, making the lone pair less available for protonation and thus decreasing basicity. The strength of the inductive effect diminishes with distance.[6]

-

Resonance Effect (+M): The lone pairs on the methoxy oxygen can be delocalized into the aromatic π-system.[7] This electron-donating effect increases the electron density within the ring, particularly at the ortho and para positions relative to the substituent.[7] This increased electron density can enhance the basicity of the ring nitrogen if it is positioned to receive this delocalized charge.[8]

Caption: Opposing electronic effects of the methoxy substituent.

Positional Isomers: A Case-by-Case Analysis

The competition between the -I and +M effects leads to dramatically different basicities for the three methoxypyridine isomers.

4-Methoxypyridine: Resonance Donation Dominates

In 4-methoxypyridine, the substituent is in the para position relative to the nitrogen. Here, the resonance effect (+M) is maximized. The lone pairs from the oxygen can delocalize through the π-system, placing a negative charge directly on the nitrogen atom in one of the key resonance contributors. This significantly increases the electron density of the nitrogen's lone pair, making it much more available for protonation. While the -I effect is still operative, it is outweighed by the powerful +M effect.

Result: 4-Methoxypyridine is a stronger base than pyridine.

Caption: +M effect in 4-methoxypyridine increases N electron density.

3-Methoxypyridine: Inductive Withdrawal Prevails

When the methoxy group is at the 3-position (meta), its resonance effect cannot be delocalized onto the ring nitrogen. The +M effect increases electron density at positions 2, 4, and 6, but bypasses the nitrogen at position 1.[9] Therefore, the primary influence on the nitrogen's basicity is the electron-withdrawing inductive effect (-I) of the nearby oxygen atom. This effect reduces the electron density of the nitrogen's lone pair.

Result: 3-Methoxypyridine is a weaker base than pyridine.

Caption: -I effect in 3-methoxypyridine decreases N basicity.

2-Methoxypyridine: Proximity Amplifies Inductive Withdrawal

For 2-methoxypyridine, the methoxy group is in the ortho position, immediately adjacent to the nitrogen. This proximity makes the electron-withdrawing inductive effect (-I) extremely potent, significantly reducing the electron density on the nitrogen. Although a +M effect is theoretically possible, it is strongly counteracted by the overwhelming -I effect.

Result: 2-Methoxypyridine is the weakest base of the three isomers and is significantly less basic than pyridine.

Quantitative Comparison: pKa Summary

The qualitative principles described above are confirmed by experimentally determined pKa values.

| Compound | pKa of Conjugate Acid | Basicity Relative to Pyridine |

| 4-Methoxypyridine | 6.47[10] | More Basic |

| Pyridine (Reference) | 5.23[1][3] | - |

| 3-Methoxypyridine | 4.78[11][12] | Less Basic |

| 2-Methoxypyridine | 3.28[13] | Much Less Basic |

The trend in basicity is clear: 4-OCH₃ > H > 3-OCH₃ > 2-OCH₃ .

Experimental Protocols for pKa Determination

Accurate pKa determination is essential for validating structure-activity relationships. The following are standard, reliable methods used in research and development.

Method 1: Potentiometric Titration

This classic method involves monitoring pH changes as a solution of the base is titrated with a strong acid. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and unprotonated species are equal.[14]

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Apparatus Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14] Use a magnetic stirrer and a calibrated burette for precise titrant addition.

-

Sample Preparation: Prepare a solution of the methoxypyridine of known concentration (e.g., 1-10 mM) in deionized, CO₂-free water. To ensure a constant ionic strength, 0.15 M KCl can be added.[14]

-

Titration: Place the pH electrode in the sample solution. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot, dpH/dV). The pKa is the pH value recorded at exactly half the volume of the equivalence point.

-

Validation: Perform a minimum of three titrations for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[14]

Method 2: UV-Vis Spectrophotometry

This method is applicable when the protonated (BH⁺) and neutral (B) forms of the molecule have distinct UV-Vis absorption spectra.[15][16] By measuring the absorbance of the compound in a series of buffers with different known pH values, the ratio of [BH⁺]/[B] can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Protocol:

-

Buffer Preparation: Prepare a series of buffer solutions spanning a pH range that brackets the expected pKa of the compound (e.g., from pKa - 2 to pKa + 2).

-

Spectrum of Ionized Species: Record the UV-Vis spectra of the compound in a strongly acidic solution (e.g., pH 1-2, where the compound is fully protonated) and a strongly basic solution (e.g., pH 10-11, where it is fully deprotonated) to determine the absorbance of the pure species (A_BH⁺ and A_B) and identify a suitable analytical wavelength.

-

Measurements: Prepare a set of samples by dissolving a constant amount of the methoxypyridine in each buffer solution. Measure the absorbance (A) of each sample at the chosen analytical wavelength.

-

Data Analysis: Plot the measured absorbance (A) against the pH of the buffers. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. Alternatively, the pKa can be calculated for each pH point using the equation: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)].[4]

Conclusion and Implications in Drug Design

The basicity of methoxypyridines is a textbook example of how subtle changes in molecular structure lead to profound differences in chemical properties. The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect is finely tuned by the position of the methoxy group, resulting in a pKa range spanning over three orders of magnitude. The established order of basicity, 4-methoxypyridine > pyridine > 3-methoxypyridine > 2-methoxypyridine, is a direct consequence of these competing electronic influences.

For scientists in drug discovery and development, a firm grasp of these principles is not merely academic. It is a predictive tool that allows for the rational design of molecules with tailored physicochemical properties. By strategically placing substituents, a medicinal chemist can modulate a compound's pKa to optimize its solubility, control its passage across biological membranes, and minimize off-target interactions, ultimately leading to safer and more effective therapeutics. The robust experimental methods detailed herein provide the necessary means to validate these designs and build comprehensive structure-property relationship models.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijper.org [ijper.org]

- 5. mrupp.info [mrupp.info]

- 6. m.youtube.com [m.youtube.com]

- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. scribd.com [scribd.com]

- 10. parchem.com [parchem.com]

- 11. 3-METHOXYPYRIDINE CAS#: 7295-76-3 [amp.chemicalbook.com]

- 12. 3-METHOXYPYRIDINE | 7295-76-3 [chemicalbook.com]

- 13. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Conformation of 2-(3-Methoxyphenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-(3-Methoxyphenyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the intricate interplay of steric and electronic effects that govern its three-dimensional architecture. This document offers a detailed exploration of its synthesis, structural elucidation through advanced spectroscopic and crystallographic techniques, and in-silico conformational analysis. The content is tailored for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the methodologies for characterizing this important molecular scaffold.

Introduction: The Significance of the 2-Arylpyridine Scaffold

The 2-arylpyridine moiety is a privileged scaffold in modern drug discovery and development.[1] Its presence in numerous bioactive molecules underscores its importance as a versatile building block. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and a ligand for metal ions, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[2] The tunable nature of the appended aryl ring allows for the fine-tuning of electronic and steric properties, making 2-arylpyridines attractive cores for designing molecules with specific biological activities, including anticancer, antimalarial, and insecticidal agents.[3]

This compound, with its methoxy-substituted phenyl ring, presents a compelling case study in conformational analysis. The interplay between the rotational freedom around the C-C single bond connecting the two aromatic rings and the influence of the methoxy substituent and the pyridine nitrogen dictates the molecule's preferred spatial arrangement. Understanding this conformational landscape is paramount, as it directly impacts molecular recognition, binding affinity to biological targets, and solid-state packing.

This guide will provide a detailed examination of the structural features of this compound, offering insights into its synthesis and the methodologies employed to unravel its conformational preferences.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 2-arylpyridines, including this compound, is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a pyridine electrophile and an arylboronic acid derivative.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Diagram of the Synthetic Workflow:

Figure 1: General workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-bromopyridine (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq), and a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1 v/v).[6] Degassing is crucial to prevent oxidation of the palladium catalyst.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously for a period of 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structural Elucidation and Conformation

The three-dimensional structure of this compound is primarily defined by the dihedral angle between the pyridine and the methoxyphenyl rings. This conformation is a delicate balance of competing steric and electronic effects.

Conformational Preferences of 2-Arylpyridines

Computational studies on the parent compound, 2-phenylpyridine, reveal a non-planar, twisted conformation in the ground state.[7] The dihedral angle between the two rings is calculated to be approximately 21-23 degrees.[7] This is significantly smaller than the ~44-degree twist observed in biphenyl, indicating a greater degree of planarity in 2-phenylpyridine.[7]

The preference for a twisted conformation arises from a compromise between two opposing forces:

-

Steric Hindrance: Repulsion between the ortho-hydrogen on the phenyl ring and the hydrogen at the 3-position of the pyridine ring, as well as the pyridine nitrogen's lone pair, disfavors a planar conformation.

-

π-Conjugation: A planar arrangement would maximize the overlap of the π-orbitals of the two aromatic systems, leading to electronic stabilization.

The smaller dihedral angle in 2-phenylpyridine compared to biphenyl is attributed to a stabilizing intramolecular C-H···N interaction between the ortho-hydrogen of the phenyl ring and the pyridine nitrogen.[7]

Influence of the 3-Methoxy Substituent

The presence of a methoxy group at the 3-position of the phenyl ring in this compound introduces additional electronic and steric considerations.

-

Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Its presence can influence the electron density of the phenyl ring and potentially affect the strength of the intramolecular C-H···N interaction.

-

Steric Effects: The methoxy group itself possesses steric bulk, which can influence the rotational barrier around the C-C bond and the preferred orientation of the methoxyphenyl ring.

While no direct experimental crystal structure of this compound is readily available in the searched literature, data from a related substituted compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine, shows that the pyridine and the 3-methoxyphenyl rings are not coplanar, exhibiting a significant dihedral angle.[8]

Rotational Barrier

The energy barrier to rotation around the C-C bond connecting the two rings in 2-phenylpyridine is relatively low, estimated to be around 1-2 kcal/mol.[7] This suggests that at room temperature, the molecule is conformationally flexible, with rapid interconversion between equivalent twisted conformers. The rotational barrier in this compound is expected to be of a similar magnitude, although it may be slightly modulated by the methoxy substituent.

Experimental and Computational Methodologies for Conformational Analysis

A combination of experimental techniques and computational modeling is essential for a thorough understanding of the conformational landscape of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[9]

Diagram of the X-ray Crystallography Workflow:

Figure 2: A generalized workflow for determining the crystal structure of a small molecule.

Detailed Protocol for Crystal Growth:

-

Purity: Ensure the compound is of high purity, as impurities can inhibit crystal growth.

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble.[10] A solvent in which the compound is too soluble will likely yield small crystals, while a solvent in which it is poorly soluble will hinder dissolution.

-

Slow Evaporation Method:

-

Dissolve the compound in a suitable solvent in a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[11]

-

-

Solvent Layering Method:

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

-

Carefully layer a "poor" solvent (in which the compound is insoluble but miscible with the "good" solvent) on top of the solution.[12]

-

Allow the solvents to slowly diffuse into one another, inducing crystallization at the interface.

-

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine the precise bond lengths, bond angles, and the crucial dihedral angle between the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[13][14]

Key NMR Techniques for Conformational Analysis:

-

Chemical Shifts: The chemical shifts of the protons on the aromatic rings can be sensitive to the dihedral angle due to changes in ring current anisotropy.

-

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY or ROESY, can provide information about through-space proximity between protons. A strong NOE between the ortho-proton of the phenyl ring and the protons on the pyridine ring would suggest a more planar conformation.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as the rotation around the C-C bond.[15] Coalescence of signals at higher temperatures can be used to determine the energy barrier for rotation.

Protocol for Determining Rotational Barrier by VT-NMR:

-

Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent that has a wide temperature range (e.g., deuterated toluene or dichloromethane).

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum at room temperature to identify and assign all proton signals.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe and acquire spectra at regular intervals. Look for broadening and eventual splitting of signals corresponding to protons that are in chemically distinct environments in the slow-exchange regime (i.e., when the rotation around the C-C bond is slow on the NMR timescale).

-

Coalescence Temperature: Identify the temperature at which the two separate signals for a given proton coalesce into a single broad peak.

-

High-Temperature Spectra: Increase the temperature above the coalescence point and observe the sharpening of the averaged signal.

-

Data Analysis: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier from the coalescence temperature and the frequency difference between the exchanging signals.

Computational Chemistry

Computational modeling provides invaluable insights into the conformational preferences and energetics of molecules.

Diagram of a Computational Conformational Analysis Workflow:

Figure 3: A typical workflow for the computational conformational analysis of a flexible molecule.

Step-by-Step Computational Protocol:

-

Structure Building: Construct the 3D structure of this compound using a molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

-

Quantum Mechanical Optimization: Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimizations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Analysis: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).

-

Potential Energy Surface (PES) Scan: To determine the rotational barrier, perform a relaxed PES scan by systematically varying the dihedral angle between the pyridine and methoxyphenyl rings in small increments (e.g., 10 degrees) and optimizing the rest of the molecular geometry at each step.

-

Data Analysis: Plot the relative energy versus the dihedral angle to visualize the rotational energy profile. The highest point on this profile corresponds to the transition state for rotation, and its energy difference with the ground state conformer gives the rotational barrier.

Predicted Conformational Data for this compound (from analogous systems):

| Parameter | Predicted Value | Basis of Prediction |

| Ground State Dihedral Angle | ~20-30 degrees | Analogy with 2-phenylpyridine[7] and substituted derivatives. |

| Rotational Barrier (ΔG‡) | 1-3 kcal/mol | Analogy with 2-phenylpyridine.[7] |

| Key Intramolecular Interaction | C-H···N | Stabilizing interaction between the phenyl ortho C-H and the pyridine nitrogen.[7] |

Conclusion

The structure and conformation of this compound are governed by a subtle interplay of steric repulsion and stabilizing electronic interactions. Drawing from extensive studies on analogous 2-arylpyridine systems, it is predicted to adopt a non-planar, twisted conformation with a relatively low barrier to rotation around the interannular C-C bond. A multi-faceted approach, combining robust synthetic methods like the Suzuki-Miyaura cross-coupling with advanced analytical techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, is essential for a comprehensive understanding of this important molecular scaffold. The insights and protocols detailed in this guide provide a solid foundation for researchers engaged in the design and development of novel therapeutics and functional materials based on the 2-arylpyridine framework.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarship.claremont.edu [scholarship.claremont.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. How To [chem.rochester.edu]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. journals.iucr.org [journals.iucr.org]

- 13. auremn.org.br [auremn.org.br]

- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. digital.csic.es [digital.csic.es]

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 2-(3-Methoxyphenyl)pyridine

Abstract

2-(3-Methoxyphenyl)pyridine is a crucial heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and novel chemical entities. The integrity of the entire drug discovery and development cascade is contingent upon the quality of such starting materials. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing high-purity this compound. It details the landscape of commercial suppliers, outlines critical physicochemical properties, and establishes a robust, self-validating protocol for in-house quality control and identity verification. The causality behind each analytical choice is explained to empower researchers with the expertise to mitigate risks associated with material variability, ensuring reproducibility and success in downstream applications.

Introduction: The Strategic Importance of this compound

This compound, a substituted biphenyl-type compound, serves as a versatile precursor in medicinal chemistry and materials science. Its structure is frequently incorporated into molecules designed to interact with biological targets, making its purity paramount. Impurities, whether from residual starting materials, by-products of a specific synthetic route, or degradation, can have profound and often unforeseen consequences. They may lead to failed reactions, introduce confounding variables in biological assays, or generate toxicological flags in later-stage development.

Therefore, the rigorous assessment of commercially supplied this compound is not a perfunctory step but a foundational pillar of scientific integrity. This guide moves beyond a simple list of vendors to provide an actionable methodology for material vetting and validation.

Commercial Supplier Landscape and Initial Vetting

A variety of chemical suppliers offer this compound, often with differing purity grades and documentation levels. The initial selection process should prioritize suppliers who provide transparent and comprehensive technical documentation.

Key Supplier Considerations:

-

Certificate of Analysis (CoA): This is a non-negotiable document. A comprehensive CoA should detail the specific lot number, the analytical methods used for purity assessment (e.g., GC, HPLC, NMR), and the results of these tests.[1] It is the end user's responsibility to qualify and validate the product for its intended use.

-

Safety Data Sheet (SDS): Provides critical information on handling, storage, and potential hazards.[2][3][4] The compound is typically classified as causing skin and serious eye irritation, and may cause respiratory irritation.[2][3]

-

Stated Purity: Suppliers commonly offer purities of 95% or higher.[2] For sensitive applications, such as catalyst development or late-stage GMP synthesis, sourcing the highest available purity is a critical risk-mitigation step.

Table 1: Comparison of Representative Commercial Suppliers

| Supplier | Typical Stated Purity | CAS Number | Key Identifiers |

| AK Scientific, Inc. | 95% | 4373-58-4 | Synonyms: 2-(3'-methoxyphenyl)pyridine[2] |

| Sigma-Aldrich (Merck) | ≥96% (for analogs) | 4373-58-4 | PubChem CID: 2759715[5] |

| Thermo Fisher (Alfa Aesar) | Typically ≥97% | 4373-58-4 | Provides lot-specific Certificates of Analysis[6][1] |

| TCI America | >98% (GC) | 4373-58-4 | Often provides NMR data upon request. |

Note: This table is illustrative. Availability and specifications are subject to change and should be verified directly with the supplier for the specific lot.

Core Physicochemical and Safety Properties

A thorough understanding of the compound's properties is essential for its safe handling, storage, and use in experimental design.

Table 2: Key Properties of this compound

| Property | Value | Source |

| CAS Number | 4373-58-4 | PubChem[5] |

| Molecular Formula | C₁₂H₁₁NO | PubChem[5] |

| Molecular Weight | 185.22 g/mol | PubChem[5] |

| Appearance | Typically a solid (powder or crystalline) | Varies by supplier |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | AK Scientific[2] |